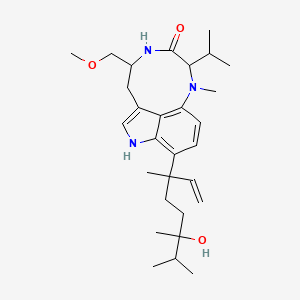

Blastmycin D

説明

Blastmycin D is an antibiotic compound produced by the bacterium Streptomyces blastmyceticus. It has the molecular formula C26H36N2O9 and is known for its potent antifungal properties, particularly against Piricularia oryzae, a pathogen that causes rice blast disease .

特性

CAS番号 |

110064-64-7 |

|---|---|

分子式 |

C29H45N3O3 |

分子量 |

483.7 g/mol |

IUPAC名 |

5-(6-hydroxy-3,6,7-trimethyloct-1-en-3-yl)-13-(methoxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one |

InChI |

InChI=1S/C29H45N3O3/c1-10-28(6,13-14-29(7,34)19(4)5)22-11-12-23-24-20(16-30-25(22)24)15-21(17-35-9)31-27(33)26(18(2)3)32(23)8/h10-12,16,18-19,21,26,30,34H,1,13-15,17H2,2-9H3,(H,31,33) |

InChIキー |

WEUZJJDCWFFQKO-UHFFFAOYSA-N |

正規SMILES |

CC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C)(CCC(C)(C(C)C)O)C=C)COC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Blastmycin D is typically isolated from the fermentation broth of Streptomyces blastmyceticus. The bacterium is cultivated in a medium containing starch, soybean meal, dry yeast, ammonium sulfate, sodium chloride, and calcium carbonate at a pH of 6.2. The fermentation process reaches its peak antibiotic production after approximately 24 to 28 hours .

Industrial Production Methods: The industrial production of Blastmycin D involves large-scale fermentation followed by extraction and purification processes. The cultured broth is harvested, and the mycelial cake is extracted with aqueous acetone. The acetone is then removed, and the aqueous phase is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to obtain a brownish solution, which is further purified using silica gel chromatography .

化学反応の分析

Types of Reactions: Blastmycin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy or reduce its toxicity.

Common Reagents and Conditions: Common reagents used in the reactions involving Blastmycin D include ethyl acetate, acetone, and various chromatographic solvents. The conditions typically involve controlled temperatures and pH levels to ensure the stability and activity of the compound .

Major Products Formed: The major products formed from the reactions of Blastmycin D include its derivatives, such as deisovaleryl-blastmycin, which exhibits similar antifungal properties but with reduced toxicity .

科学的研究の応用

Blastmycin D has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying antibiotic synthesis and mechanisms. In biology, it serves as a tool for investigating microbial interactions and resistance mechanisms. In medicine, Blastmycin D is explored for its potential therapeutic applications, especially in treating fungal infections. Industrially, it is used in agriculture to control fungal diseases in crops .

作用機序

Blastmycin D exerts its effects by inhibiting aerobic respiration in pathogenic fungi. It binds to the cytochrome bc1 complex in the mitochondrial membrane, disrupting the electron transport chain and leading to the production of reactive oxygen species. This results in oxidative stress and cell death in the target fungi .

類似化合物との比較

Blastmycin D is closely related to other antibiotics in the antimycin family, such as antimycin A. These compounds share a similar structure, consisting of an acyl and alkyl substituted dilactone ring linked via an amide bond to 3-formamidosalicylic acid. Blastmycin D is unique in its specific antifungal activity against Piricularia oryzae and its reduced toxicity compared to other antimycins .

List of Similar Compounds:- Antimycin A

- Deisovaleryl-blastmycin

- Antipiricullin A

- Virosin

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。